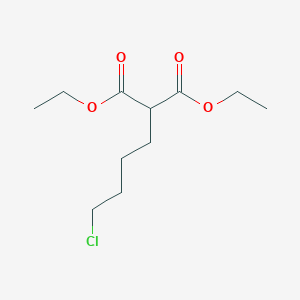
Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate
Übersicht
Beschreibung
Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate, also known as ethyl 2-(1-indenylidene)acetate, is a highly reactive organic compound with a unique structure that has attracted interest in diverse fields. It has a molecular weight of 202.25 g/mol . The IUPAC name for this compound is ethyl (2E)-2,3-dihydro-1H-inden-1-ylideneethanoate . It is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate is 1S/C13H14O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,9H,2,7-8H2,1H3/b11-9+ . This compound is a powder in its physical form .
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate were not found, it’s known that similar compounds have been used in the construction of high-performance organic solar cells .
Physical And Chemical Properties Analysis
Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate is a powder . It has a molecular weight of 202.25 g/mol . The storage temperature for this compound is 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Process Intensification in Ethyl Acetate Production
Ethyl acetate is widely utilized as a solvent in paints, coatings, and in the production of fragrances. Research has focused on improving the production process through process intensification techniques. These techniques, such as Reactive Distillation and Pervaporation Assisted Reactive Distillation, offer several advantages over traditional processes, including energy savings and reduced capital investment. The review by Patil and Gnanasundaram (2020) emphasizes the importance of optimizing process parameters like ethanol and acetic acid flow rates, catalyst choice, and reflux ratio to enhance ethyl acetate purity and production efficiency (Patil & Gnanasundaram, 2020).
Renewable Energy through Ethyl Acetate
Ethyl acetate can also play a crucial role in renewable energy. The production of ethyl acetate from bioethanol, using appropriate catalysts, not only yields ethyl acetate but also produces pure hydrogen as a by-product. This reversible reaction facilitates a Liquid Organic Hydrogen Carrier (LOHC) process, where bioethanol serves as a renewable hydrogen carrier. The review by Santacesaria et al. (2023) outlines the feasibility of this process, highlighting the advantages of using bioethanol and ethyl acetate in terms of environmental and human safety, and operational efficiency (Santacesaria et al., 2023).
Environmental Implications and Safety Assessments
The scalability of ionic liquid-based technologies, which include ethyl acetate as a solvent for dissolving biopolymers, raises questions about their environmental impact. Ostadjoo et al. (2018) discuss the need for comprehensive toxicity assessments of ionic liquids like 1-ethyl-3-methylimidazolium acetate to ensure their safe industrial application. This mini-review highlights the urgent need for detailed toxicological evaluations before these substances can be widely used in technology (Ostadjoo et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-(2,3-dihydroinden-1-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,9H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGWQDMTJGWQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694969 | |
| Record name | Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate | |
CAS RN |
28002-99-5 | |
| Record name | Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-phenoxyethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1423664.png)